molecular formula C18H13Cl2NO4S B14094432 Methyl3-(5-((((3,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate

Methyl3-(5-((((3,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate

Cat. No.: B14094432
M. Wt: 410.3 g/mol
InChI Key: SZINKJSOFQRJRN-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a combination of furan, thiophene, and dichlorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the imino group: This step involves the reaction of the dichlorophenylmethoxy compound with an appropriate amine under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate
  • Methyl 3-{5-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13Cl2NO4S

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 3-[5-[(Z)-(3,4-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-13(6-7-26-17)16-5-3-12(25-16)9-21-24-10-11-2-4-14(19)15(20)8-11/h2-9H,10H2,1H3/b21-9-

InChI Key

SZINKJSOFQRJRN-NKVSQWTQSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OCC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.